molecular formula C9H19N3 B11913860 9-Methyl-1,4,9-triazaspiro[5.5]undecane

9-Methyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B11913860
M. Wt: 169.27 g/mol
InChI Key: MBHALRTWMUHMKC-UHFFFAOYSA-N
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Description

9-Methyl-1,4,9-triazaspiro[5.5]undecane is a chemical compound belonging to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a triazaspiro structure, meaning it contains three nitrogen atoms within its spiro framework. The presence of a methyl group at the 9th position further distinguishes it from other spiro compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,4,9-triazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the spiro structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

9-Methyl-1,4,9-triazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for therapeutic agents.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Methyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the production of specific biomolecules. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 9th position in this compound imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

9-methyl-1,4,9-triazaspiro[5.5]undecane

InChI

InChI=1S/C9H19N3/c1-12-6-2-9(3-7-12)8-10-4-5-11-9/h10-11H,2-8H2,1H3

InChI Key

MBHALRTWMUHMKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNCCN2

Origin of Product

United States

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